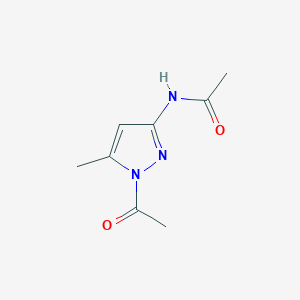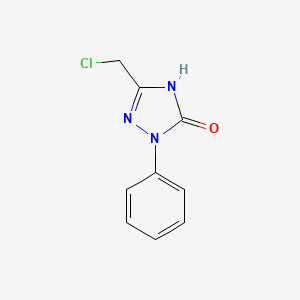![molecular formula C12H9ClN4S2 B12916373 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol CAS No. 3438-84-4](/img/structure/B12916373.png)
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an imidazo[4,5-d]pyridazine core with a chlorobenzylthio substituent, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol typically involves the following steps:
Formation of the imidazo[4,5-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzylthio group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with a thiol group on the imidazo[4,5-d]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazo[4,5-d]pyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- 4-((2-bromobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
- 4-((2-methylbenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol
Uniqueness
4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol stands out due to its specific chlorobenzylthio substituent, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
3438-84-4 |
|---|---|
Molecular Formula |
C12H9ClN4S2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C12H9ClN4S2/c13-8-4-2-1-3-7(8)5-19-12-10-9(14-6-15-10)11(18)16-17-12/h1-4,6H,5H2,(H,14,15)(H,16,18) |
InChI Key |
FYVMPAXUGAZBIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=S)C3=C2NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)




![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)

![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)

